molecular formula C13H26O B14597957 1-Methoxydodec-3-ene CAS No. 61140-72-5

1-Methoxydodec-3-ene

Cat. No.: B14597957
CAS No.: 61140-72-5
M. Wt: 198.34 g/mol
InChI Key: SQXLVAPLPXTENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxydodec-3-ene is an organic compound with the molecular formula C13H26O. It is characterized by a methoxy group (-OCH3) attached to a dodecene chain, specifically at the first carbon, with a double bond located at the third carbon. This compound is part of the larger family of alkenes and ethers, combining properties of both functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxydodec-3-ene can be synthesized through various methods. One common approach involves the reaction of 1-dodecene with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methoxy derivative. The reaction typically requires controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the methoxylation process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxydodec-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form epoxides or diols.

    Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield 1-methoxydodecane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: 1-Methoxydodecane.

    Substitution: Various substituted dodecenes depending on the nucleophile used.

Scientific Research Applications

1-Methoxydodec-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxydodec-3-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1-Methoxydodecane: Lacks the double bond, making it less reactive in addition reactions.

    1-Methoxy-3-decene: Shorter carbon chain, affecting its physical properties and reactivity.

    1-Methoxy-2-dodecene: Different position of the double bond, leading to variations in chemical behavior.

Uniqueness: 1-Methoxydodec-3-ene’s combination of a methoxy group and a double bond at specific positions makes it unique in its reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61140-72-5

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

1-methoxydodec-3-ene

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h10-11H,3-9,12-13H2,1-2H3

InChI Key

SQXLVAPLPXTENY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.